![molecular formula C17H25N3O2 B2758982 N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide CAS No. 2034320-59-5](/img/structure/B2758982.png)
N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isochroman, piperazine, and carboxamide groups would likely have a significant impact on the compound’s overall structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antiandrogenic Properties and Prostate Cancer Treatment
A novel series of N-arylpiperazine-1-carboxamide derivatives has been synthesized, demonstrating potent androgen receptor (AR) antagonist activities. These compounds, including specific derivatives like trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have shown promising antiandrogenic properties in vivo, suggesting potential applications in the treatment of prostate cancer. These findings indicate that compounds within this structural family can be explored for their therapeutic potential against hormone-driven cancers (Kinoyama et al., 2005).
Antimicrobial and Antioxidant Activities
Compounds synthesized from reactions involving structural analogs of piperazine have been evaluated for their antimicrobial and antioxidant activities. For instance, a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide showed promising results against various microorganisms and displayed significant radical scavenging and ferrous ion chelating activity. This suggests that derivatives of piperazine with certain modifications could be valuable in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Material Science Applications
In the realm of materials science, photoresponsive effects associated with azo polymers have been reported. Polymers containing piperazine structures, such as poly(3,3′-azo dibenzoyl-trans-2,5-dimethylpiperazene), exhibit significant changes in physical properties upon exposure to light. These materials could have applications in the development of light-responsive materials, offering potential uses in various technological applications, from sensors to actuator systems (Blair et al., 1980).
Herbicide Phytotoxicity and Soil Interaction
Research on the phytotoxicity of herbicides as affected by soil properties highlights the importance of understanding chemical interactions with the environment. Although not directly related to N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide, studies on other chemicals' behavior in soil provide a framework for evaluating how similar compounds might interact with environmental components, affecting their stability, efficacy, and ecological impact (Harrison et al., 1976).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-18-7-9-20(10-8-18)17(21)19(2)12-16-11-14-5-3-4-6-15(14)13-22-16/h3-6,16H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJPSXZEIDPEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N(C)CC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isochroman-3-ylmethyl)-N,4-dimethylpiperazine-1-carboxamide |
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